molecular formula C7H9ClN2O B068103 5-Chloro-4-hydroxy-6-isopropylpyrimidine CAS No. 162328-48-5

5-Chloro-4-hydroxy-6-isopropylpyrimidine

Cat. No. B068103
CAS RN: 162328-48-5
M. Wt: 172.61 g/mol
InChI Key: BFLKFVOOUSQCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-hydroxy-6-isopropylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxy-6-isopropylpyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are required for the replication of viruses and bacteria. This compound may also work by inducing cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of viruses and bacteria, including HIV, herpes simplex virus, and influenza virus. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Chloro-4-hydroxy-6-isopropylpyrimidine in lab experiments is its high potency. This compound has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.

Future Directions

There are several potential future directions for research on 5-Chloro-4-hydroxy-6-isopropylpyrimidine. One area of interest is the development of new drugs based on this compound. Researchers are also exploring the use of this compound in the treatment of other diseases, such as autoimmune disorders and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-Chloro-4-hydroxy-6-isopropylpyrimidine involves the reaction of 4,6-dichloro-2-isopropylpyrimidine with sodium hydroxide and hydrogen peroxide. The reaction takes place in the presence of a catalyst, and the final product is obtained through a series of purification steps.

Scientific Research Applications

The scientific research on 5-Chloro-4-hydroxy-6-isopropylpyrimidine has focused on its potential applications in the field of medicine. This compound has been found to have antiviral and antibacterial properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer and other diseases.

properties

CAS RN

162328-48-5

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

5-chloro-4-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H9ClN2O/c1-4(2)6-5(8)7(11)10-3-9-6/h3-4H,1-2H3,(H,9,10,11)

InChI Key

BFLKFVOOUSQCBO-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=C(C(=O)N=CN1)Cl

SMILES

CC(C)C1=C(C(=O)NC=N1)Cl

Canonical SMILES

CC(C)C1=C(C(=O)N=CN1)Cl

synonyms

5-CHLORO-4-HYDROXY-6-ISOPROPYLPYRIMIDINE

Origin of Product

United States

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